

Application Notes and Protocols: Beta-Guaiene

(CAS: 88-84-6)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *beta*-Guaiene

Cat. No.: B213039

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Beta-Guaiene is a bicyclic sesquiterpenoid, a natural organic compound found in the essential oils of various plants, including guaiac wood (*Bulnesia sarmientoi*), patchouli (*Pogostemon cablin*), and others.^{[1][2]} It is recognized for its characteristic aroma and is utilized as both a flavoring and fragrance agent in the food, beverage, and cosmetic industries.^{[1][3]} Its sensory profile is described as having sweet, woody, dry, spicy, and powdery notes.^[4] This document provides detailed information on its properties, regulatory status, and applications, along with standardized protocols for its analysis and evaluation.

Regulatory Status and Safety

Beta-Guaiene, under the general name "Guaiene," is approved for use as a flavoring agent in the United States by the Food and Drug Administration (FDA) under 21 CFR 172.515.^{[3][5]} The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated guaiene in 2004 and concluded that it poses "no safety concern at current levels of intake when used as a flavouring agent".^[3] In fragrance applications, it is listed on the International Fragrance Association (IFRA) Transparency List.^[3] While generally regarded as safe for its intended use, pure **beta-Guaiene** is classified as a skin and eye irritant and may cause an allergic skin reaction.^{[6][7]}

Applications

- Fragrance: Used to impart earthy, woody, and spicy notes to perfumes, cosmetics, and personal care products.[\[1\]](#) Recommended usage levels are up to 2.0% in the final fragrance concentrate.[\[8\]](#)
- Flavor: Incorporated into a wide range of food and beverage products to provide a delicate, woody flavor.[\[5\]](#) Approved uses include non-alcoholic and alcoholic beverages, bakery products, confectionery, and ready-to-eat savories.[\[8\]](#)

Data Presentation

Physicochemical Properties

This table summarizes the key physical and chemical properties of **beta-Guaiene**.

Property	Value	Reference(s)
CAS Number	88-84-6	[2]
Molecular Formula	$C_{15}H_{24}$	[2]
Molecular Weight	204.35 g/mol	[3]
Appearance	Colorless to pale yellow oily liquid	[4]
Odor Profile	Sweet, woody, dry, spicy, powdery	[4]
Boiling Point	277.9 °C (estimated)	[4]
Specific Gravity	0.912 - 0.918 @ 25 °C	[8]
Refractive Index	1.503 - 1.509 @ 20 °C	[8]
Solubility	Insoluble in water; Soluble in oils and ethanol	[3]
LogP (Octanol/Water)	4.1 (Computed)	[3]
Flash Point	110 °C (230 °F)	[8]

Recommended Usage Levels in Food and Beverages

The following table details the typical and maximum recommended usage levels for guaiene as a flavoring agent in parts per million (ppm).

Food/Beverage Category	Typical Use (ppm)	Maximum Use (ppm)	Reference(s)
Non-alcoholic beverages	5.0	25.0	[8]
Alcoholic beverages	10.0	50.0	[8]
Dairy products, excluding beverages	5.0	25.0	[8]
Edible ices, sherbet, sorbet	10.0	50.0	[8]
Confectionery	10.0	50.0	[8]
Bakery wares	10.0	50.0	[8]
Meat and meat products	2.0	10.0	[8]
Soups, sauces, salads	5.0	25.0	[8]
Ready-to-eat savories	20.0	100.0	[8]

Experimental Protocols

Protocol 1: Identification and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the analysis of **beta-Guaiene** in essential oils or fragrance/flavor concentrates.

3.1.1 Objective: To identify and quantify **beta-Guaiene** in a complex volatile matrix.

3.1.2 Materials and Equipment:

- Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
- Capillary column suitable for terpene analysis (e.g., DB-5ms, HP-5ms, 60 m x 0.25 mm i.d., 0.25 μ m film thickness).[9]
- Helium (carrier gas)
- Autosampler vials with inserts
- Microsyringe
- **Beta-Guaiene** analytical standard (>95% purity)
- Solvent (e.g., Chloroform, Hexane, or Ethanol)
- Internal Standard (IS) (e.g., para-xylene, tetradecane)

3.1.3 Sample Preparation:

- Prepare a stock solution of the **Beta-Guaiene** standard at 1 mg/mL in the chosen solvent.
- Create a series of calibration standards by serially diluting the stock solution.
- Prepare a stock solution of the Internal Standard (e.g., 10 mg/mL of para-xylene in chloroform).[10]
- Accurately weigh the sample (e.g., essential oil) and dilute it with the solvent to a final concentration within the calibration range. For a 1:100 dilution, add 10 μ L of the sample to 990 μ L of solvent.
- Spike both the calibration standards and the diluted sample with a fixed amount of the Internal Standard solution.

3.1.4 GC-MS Parameters:

- Injection Volume: 1 μ L
- Inlet Temperature: 250 °C

- Injection Mode: Split (e.g., 50:1 ratio)
- Carrier Gas Flow: Helium at a constant flow of 1.0 mL/min.
- Oven Temperature Program:
 - Initial temperature: 50 °C, hold for 2 minutes.
 - Ramp 1: Increase to 130 °C at 10 °C/min.
 - Ramp 2: Increase to 290 °C at 30 °C/min, hold for 10 minutes.[10]
- MS Transfer Line Temperature: 280 °C
- Ion Source Temperature: 230 °C
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Scan Mode: Full Scan (m/z 40-400) for identification and Selected Ion Monitoring (SIM) for quantification. Key ions for **beta-Guaiene** are m/z 161 (base peak), 105, and 204 (molecular ion).[3]

3.1.5 Data Analysis:

- Identification: Compare the retention time and the mass spectrum of the peak in the sample chromatogram with that of the analytical standard. The spectrum should match the reference spectrum from a library (e.g., NIST).[11]
- Quantification: Generate a calibration curve by plotting the ratio of the peak area of **beta-Guaiene** to the peak area of the Internal Standard against the concentration of the calibration standards. Calculate the concentration of **beta-Guaiene** in the sample using the regression equation from the curve.

Protocol 2: Sensory Evaluation using the Triangle Test (ISO 4120)

This protocol determines if a perceptible sensory difference exists between two samples, for example, a product with and without added **beta-Guaiene**.[12][13]

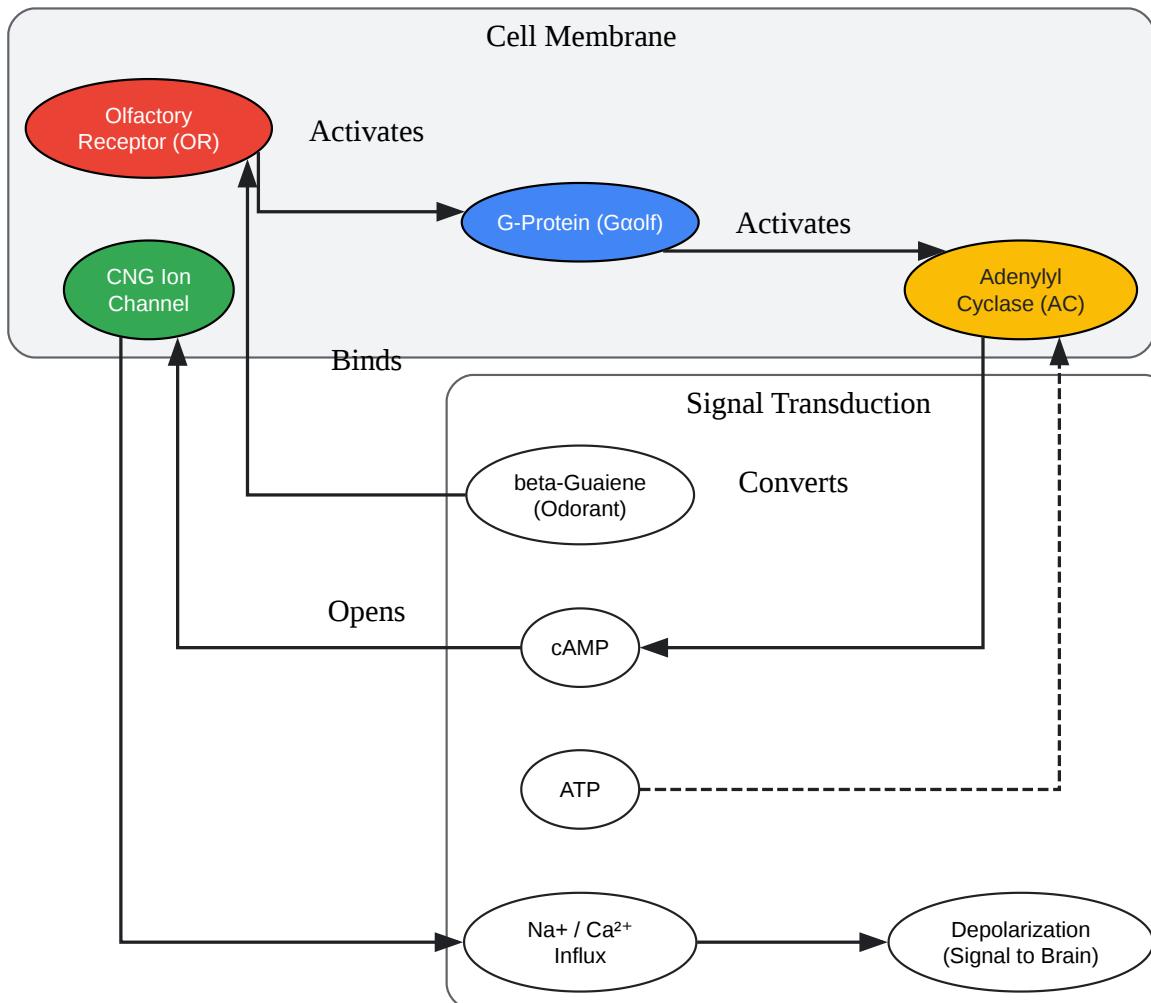
3.2.1 Objective: To determine if the addition of **beta-Guaiene** at a specific concentration creates a perceivable difference in aroma or flavor.

3.2.2 Materials and Equipment:

- Panel of 8-12 trained sensory assessors.[[14](#)]
- Two product samples: a control (A) and a test sample (B) containing **beta-Guaiene**.
- Identical presentation vessels (e.g., glass snifters for aroma, tasting cups for flavor), coded with random 3-digit numbers.[[13](#)]
- A sensory evaluation booth or a quiet, odor-free room.[[13](#)]
- Palate cleansers (e.g., unsalted crackers, room temperature water).[[15](#)]
- Ballots for recording results.

3.2.3 Procedure:

- Prepare the control sample (A) and the test sample (B) with the desired concentration of **beta-Guaiene**. Ensure they are at the same temperature.[[13](#)]
- For each assessor, present a set of three coded samples (a triad). The triad will consist of two identical samples and one different sample.[[16](#)]
- There are six possible presentation orders: AAB, ABA, BAA, BBA, BAB, ABB. Randomize these orders across all assessors to avoid bias.[[13](#)]
- Instruct the assessors to evaluate the samples from left to right.[[13](#)]
- The assessor's task is to identify which of the three samples is different from the other two (a forced-choice procedure).[[17](#)]
- Provide water and unsalted crackers for palate cleansing between triads.[[15](#)]

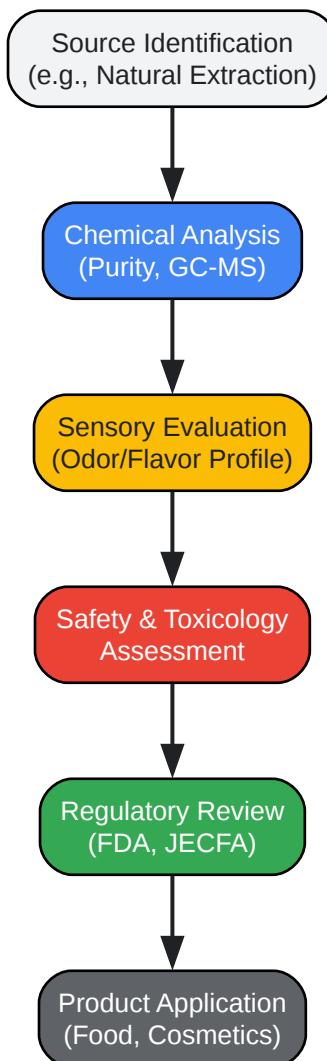

3.2.4 Data Analysis:

- Count the total number of assessments and the number of correct identifications.
- Use a statistical table for the triangle test (or a binomial distribution calculation) to determine if the number of correct answers is statistically significant at a chosen confidence level (e.g., $\alpha = 0.05$).
- If the number of correct identifications is greater than or equal to the critical value from the table, the conclusion is that a perceptible difference exists between the samples.[12]

Visualizations

Olfactory Signaling Pathway for Beta-Guaiene

The detection of odorants like **beta-Guaiene** begins when the molecule binds to an Olfactory Receptor (OR) on the surface of an olfactory sensory neuron. This event triggers a G-protein-mediated signaling cascade, converting the chemical signal into an electrical signal that is sent to the brain.[18][19][20]

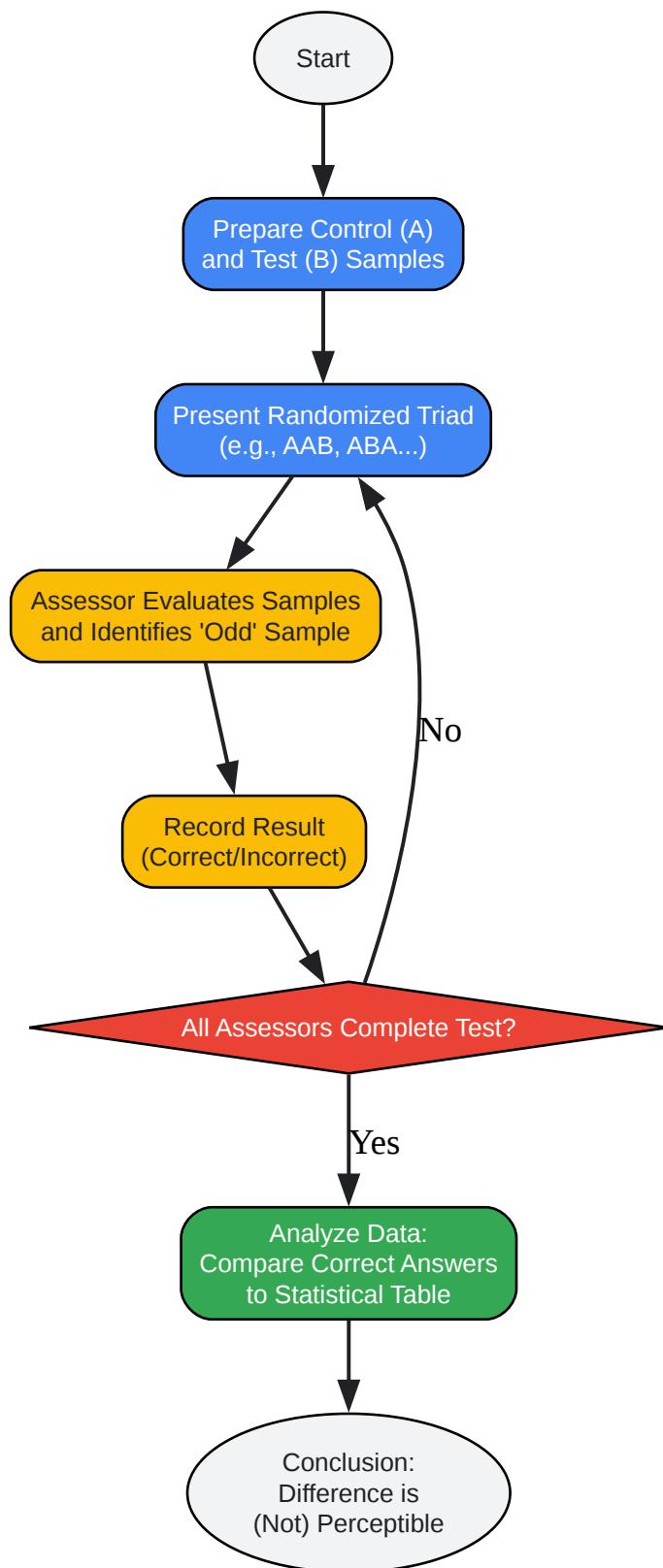


[Click to download full resolution via product page](#)

Diagram of the olfactory signal transduction cascade initiated by **beta-Guaiene**.

Experimental Workflow: Flavor/Fragrance Agent Evaluation

This diagram illustrates the typical workflow for evaluating a new compound, such as **beta-Guaiene**, for its potential as a flavoring or fragrance agent.



[Click to download full resolution via product page](#)

Workflow for the evaluation of **beta-Guaiene** as a flavor or fragrance ingredient.

Protocol Flowchart: Triangle Test

This diagram outlines the procedural steps for conducting a sensory triangle test as described in Protocol 2.

[Click to download full resolution via product page](#)

Procedural flowchart for the ISO 4120 Triangle Test.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. dl.astm.org [dl.astm.org]
- 2. Guaiene - Wikipedia [en.wikipedia.org]
- 3. beta-Guaiene | C15H24 | CID 15560252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. hfpappexternal.fda.gov [hfpappexternal.fda.gov]
- 6. intertekinform.com [intertekinform.com]
- 7. Odor Detection Thresholds [leffingwell.com]
- 8. guaiene, 88-84-6 [thegoodscentscompany.com]
- 9. researchgate.net [researchgate.net]
- 10. Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpenes in Two Commercial Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. β -Guaiene [webbook.nist.gov]
- 12. scribd.com [scribd.com]
- 13. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 14. agw.org.au [agw.org.au]
- 15. ec.europa.eu [ec.europa.eu]
- 16. ctv-jve-journal.org [ctv-jve-journal.org]
- 17. Standard - Sensory analysis - Methodology - Triangle test (ISO 4120:2004) SS-EN ISO 4120:2007 - Swedish Institute for Standards, SIS [sis.se]
- 18. Olfactory receptor - Wikipedia [en.wikipedia.org]
- 19. Mammalian olfactory receptors: pharmacology, G protein coupling and desensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Reactome | Olfactory Signaling Pathway [reactome.org]
- To cite this document: BenchChem. [Application Notes and Protocols: Beta-Guaiene (CAS: 88-84-6)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b213039#use-of-beta-guaiene-as-a-flavoring-and-fragrance-agent]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com